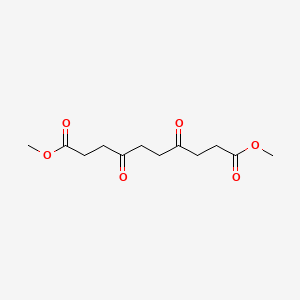
Dimethyl 4,7-dioxodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,7-dioxodecanedioate can be synthesized through pericyclic reactions involving the use of photochemical and pericyclic reaction conditions . One common method involves the reaction of dimethyl deca-4,6-dienedioate under specific conditions to yield this compound . The reaction typically requires the presence of a suitable catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,7-dioxodecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4,7-dioxodecanedioate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethyl 4,7-dioxodecanedioate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form decanedioic acid and methanol, which can then participate in various biochemical reactions . The presence of keto and ester groups allows it to interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl decanedioate: Similar in structure but lacks the keto groups at the 4th and 7th positions.
Dimethyl fumarate: Contains ester groups but has a different carbon backbone and functional groups.
Dimethyl succinate: A shorter chain diester with similar ester functional groups but different reactivity.
Uniqueness
Dimethyl 4,7-dioxodecanedioate is unique due to the presence of both ester and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61597-49-7 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
dimethyl 4,7-dioxodecanedioate |
InChI |
InChI=1S/C12H18O6/c1-17-11(15)7-5-9(13)3-4-10(14)6-8-12(16)18-2/h3-8H2,1-2H3 |
InChI Key |
SQERNLNSHUSGDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















